Coprine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Coprine is classified as a non-proteinogenic amino acid and is recognized for its role as a mycotoxin. It was first isolated from Coprinopsis atramentaria, which is commonly known as the common inkcap or Tippler's Bane. The name "Tippler's Bane" reflects its notorious effect of causing unpleasant reactions when alcohol is consumed shortly after ingesting the mushroom. Coprine acts by inhibiting the enzyme aldehyde dehydrogenase, which plays a crucial role in the metabolism of alcohol, leading to an accumulation of acetaldehyde—a toxic byproduct of ethanol metabolism .

The primary biological activity of coprine is its inhibition of aldehyde dehydrogenase. This enzyme is crucial for metabolizing acetaldehyde into less toxic acetic acid. When coprine is consumed with alcohol, it leads to a rapid increase in acetaldehyde levels in the bloodstream, causing symptoms such as flushing, tachycardia, and gastrointestinal distress. These effects can manifest within minutes of alcohol consumption and may last for several hours or even days if alcohol is ingested repeatedly .

Research has shown that coprine interacts significantly with alcohol metabolism. Individuals consuming coprine-containing mushrooms followed by alcohol intake experience severe adverse reactions due to elevated acetaldehyde levels. Case studies have documented instances where ingestion of mushrooms like Lepiota aspera, mistaken for edible varieties, resulted in similar symptoms attributed to coprine-like mechanisms . Understanding these interactions is crucial for public health and safety regarding wild mushroom consumption.

Coprine shares similarities with several other compounds known for their effects on alcohol metabolism:

| Compound Name | Source | Mechanism of Action | Unique Features |

|---|---|---|---|

| Disulfiram | Synthetic | Inhibits aldehyde dehydrogenase | Used clinically to treat alcoholism |

| Isocoprine | Synthetic derivative of coprine | Similar inhibition mechanism | Formed in negligible quantities during synthesis |

| Hypoglycin | Ackee fruit | Inhibits fatty acid oxidation | Causes severe hypoglycemia |

| Muscimol | Fly agaric mushroom | GABA receptor agonist | Psychoactive effects distinct from coprine |

Coprine’s uniqueness lies in its natural occurrence and specific enzymatic inhibition profile that leads to acute reactions upon alcohol consumption, unlike other compounds that may have broader or different pharmacological effects .

Molecular Architecture

Molecular Formula (C₈H₁₄N₂O₄) and Mass

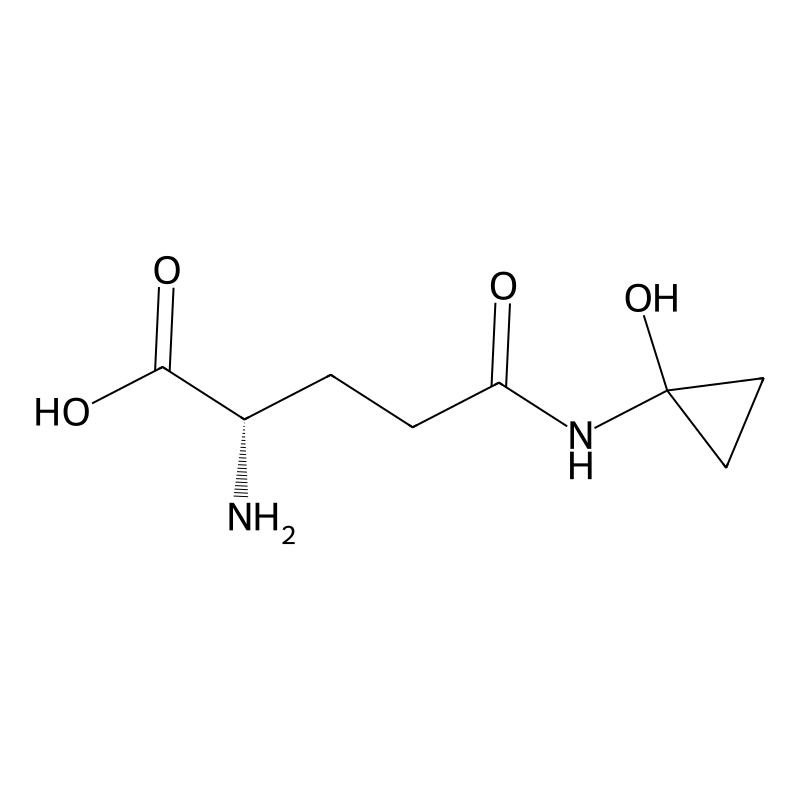

Coprine possesses the molecular formula C₈H₁₄N₂O₄, corresponding to a molecular weight of 202.21 grams per mole [3] [4] [5]. This relatively compact molecule demonstrates an efficient packing of functional groups within its eight-carbon framework. The molecular weight determination has been consistently reported across multiple analytical platforms, including PubChem databases and commercial chemical suppliers, confirming the accuracy of this fundamental physical parameter [6] [5]. The compound's exact mass has been precisely determined as 202.095356946 daltons using high-resolution mass spectrometry techniques [7], providing the level of accuracy necessary for advanced analytical applications.

The molecular formula reveals the presence of two nitrogen atoms and four oxygen atoms within the structure, suggesting multiple hydrogen bonding capabilities that significantly influence the compound's physicochemical properties. The relatively high heteroatom content compared to the carbon framework indicates a polar nature that affects solubility characteristics and intermolecular interactions [3]. Mass spectrometric analysis has confirmed that coprine exhibits typical fragmentation patterns consistent with its glutamine derivative structure, particularly showing characteristic losses associated with the cyclopropanol moiety [8].

Non-Proteinogenic L-Alpha-Amino Acid Classification

Coprine belongs to the specialized class of non-proteinogenic L-alpha-amino acids, distinguishing it from the standard twenty amino acids incorporated into proteins during ribosomal translation [3] . This classification places coprine among over 140 naturally occurring non-proteinogenic amino acids that serve diverse biological functions beyond protein synthesis [10]. The L-configuration at the alpha-carbon has been confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and X-ray crystallographic studies of related compounds [11] [12].

The non-proteinogenic nature of coprine contributes to its biological activity, as cellular systems lack specific transport mechanisms and metabolic pathways typically associated with standard amino acids. This characteristic allows coprine to accumulate in tissues and exert its pharmacological effects without being rapidly incorporated into protein biosynthesis pathways [10]. The L-alpha-amino acid structure provides coprine with the stereochemical framework necessary for interaction with enzyme active sites, particularly aldehyde dehydrogenase, where it functions as a competitive inhibitor [3].

Advanced stereochemical analysis has confirmed the absolute configuration of coprine as (2S), indicating the L-configuration at the amino acid center [6]. This stereochemical assignment has been supported by comparison with known standards and through correlation with related amino acid derivatives of established configuration [11]. The maintenance of L-configuration is crucial for the biological activity of coprine, as D-amino acid analogs typically exhibit significantly reduced potency in biological systems.

L-Glutamine Derivative Characteristics

Coprine structurally represents a modified L-glutamine molecule where one hydrogen atom attached to the amide nitrogen has been replaced by a 1-hydroxycyclopropyl group [3] [7]. This modification transforms the simple amide functionality of glutamine into a more complex cyclopropanol-substituted derivative. The glutamine backbone provides coprine with its fundamental amino acid character while the cyclopropanol substitution introduces unique reactivity patterns and biological properties.

The L-glutamine framework contributes to coprine's water solubility and provides multiple sites for hydrogen bonding interactions. The carboxylic acid group maintains its acidic character with a predicted pKa value of approximately 2.22, while the alpha-amino group exhibits basic properties typical of amino acids [5]. The modified amide functionality retains hydrogen bonding capabilities while introducing the reactive cyclopropanol moiety that serves as the source of coprine's biological activity.

Detailed structural analysis reveals that the glutamine backbone maintains conformational flexibility similar to the parent amino acid, allowing coprine to adopt various conformations in solution [13]. This flexibility is important for enzyme binding and recognition processes. The side chain length and flexibility permit coprine to access enzyme active sites while positioning the reactive cyclopropanol group appropriately for inhibitor activity.

Structural Uniqueness

Cyclopropane Ring System

The cyclopropane ring system in coprine represents one of the most distinctive structural features contributing to its unique properties and biological activity [1] [14]. Cyclopropane rings are characterized by extreme angle strain, with bond angles of approximately 60° compared to the ideal tetrahedral angle of 109.5° [14] [15]. This geometric constraint introduces significant ring strain energy, estimated at approximately 115 kJ/mol for unsubstituted cyclopropane, making the ring system highly reactive toward nucleophilic and electrophilic attack [16].

The cyclopropane ring in coprine adopts a planar conformation with all carbon atoms lying in the same plane, as required by the geometric constraints of the three-membered ring [14] [15]. This planarity contrasts sharply with the conformational flexibility observed in larger ring systems and contributes to the rigid nature of this portion of the coprine molecule. The carbon-carbon bond lengths within the cyclopropane ring are typically shorter than normal alkyl C-C bonds due to the high s-character required to accommodate the strained geometry [16].

The presence of the hydroxyl group attached to the cyclopropane ring introduces additional complexity to the system. This substitution pattern creates a cyclopropanol moiety that exhibits enhanced reactivity compared to simple cyclopropane due to the electron-withdrawing effect of the hydroxyl group [13]. The combination of ring strain and hydroxyl substitution makes this portion of the molecule particularly susceptible to enzymatic and chemical transformations, serving as the reactive center responsible for coprine's biological activity.

N⁵-1-Hydroxycyclopropyl Substituent

The N⁵-1-hydroxycyclopropyl substituent represents the most critical structural element determining coprine's biological activity and distinguishes it from simple glutamine derivatives [1] [2]. This substituent is attached to the amide nitrogen of the glutamine side chain, creating a unique molecular architecture not found in other naturally occurring amino acids. The hydroxycyclopropyl group serves as a masked reactive intermediate that undergoes enzymatic transformation to generate the active inhibitor species.

The 1-hydroxycyclopropyl group exhibits remarkable instability under physiological conditions, readily undergoing ring-opening reactions to form reactive intermediates [16]. This instability is a direct consequence of the combination of cyclopropane ring strain and the presence of the hydroxyl group, which facilitates nucleophilic attack and subsequent ring fragmentation. The systematic name 1-hydroxycyclopropyl accurately describes the substitution pattern where the hydroxyl group is attached to the same carbon atom that bears the nitrogen substituent.

Detailed mechanistic studies have revealed that the N⁵-1-hydroxycyclopropyl substituent undergoes hydrolysis under physiological conditions to generate 1-aminocyclopropanol, which subsequently rearranges to form cyclopropanone hydrate [17]. This transformation sequence is responsible for the generation of the active enzyme inhibitor and represents a classic example of a prodrug mechanism. The specific positioning of the hydroxyl group relative to the nitrogen attachment point is crucial for this transformation, as alternative substitution patterns do not exhibit comparable biological activity.

Physical Properties

Solubility Profile

Coprine exhibits moderate water solubility due to its multiple hydrogen bonding sites and ionic character under physiological pH conditions [3] . The compound contains four hydrogen bond donor sites and five hydrogen bond acceptor sites, providing numerous opportunities for favorable interactions with water molecules [3]. The calculated XLogP3-AA value of -3.4 indicates strong hydrophilic character, suggesting preferential partitioning into aqueous phases over organic solvents [3] [19].

The solubility characteristics of coprine are significantly influenced by pH due to the presence of both acidic carboxyl and basic amino functional groups. At physiological pH, coprine exists predominantly as a zwitterion, enhancing its water solubility through ionic interactions with the aqueous medium [5]. The predicted pKa value of 2.22 for the carboxylic acid group indicates that this functionality remains largely ionized under normal biological conditions [5].

Storage and handling protocols for coprine typically specify storage in aqueous solutions or as hydrated crystalline solids to maintain stability [4] . The compound demonstrates limited solubility in organic solvents such as dimethyl sulfoxide, where it has been formulated at concentrations of 10 millimolar for research applications [4]. Temperature effects on solubility have been noted, with lower temperatures generally favoring increased aqueous solubility while reducing the rate of chemical degradation.

Stability Parameters

The stability profile of coprine presents significant challenges for both storage and analytical applications due to the inherent reactivity of the cyclopropanol moiety [16]. The compound demonstrates limited thermal stability, with decomposition observed at temperatures above 25°C, necessitating storage at -20°C for long-term preservation [4] . The instability is primarily attributed to the high strain energy of the cyclopropane ring system and the propensity of the hydroxycyclopropyl group to undergo ring-opening reactions.

Chemical stability studies have revealed that coprine is particularly sensitive to basic conditions, where the cyclopropanol group readily undergoes nucleophilic attack leading to ring fragmentation [17] [16]. Under acidic conditions, the compound demonstrates improved stability, although prolonged exposure to low pH can result in hydrolytic degradation of the amide linkage. The optimal pH range for coprine stability appears to be between 6.0 and 7.0, corresponding to near-neutral conditions.

Light sensitivity has also been reported for coprine, with photodegradation occurring upon exposure to ultraviolet radiation [4]. This photosensitivity necessitates storage in amber containers or under conditions that exclude light exposure. The combination of temperature, pH, and light sensitivity requires careful consideration in analytical method development and sample handling protocols to ensure accurate quantitative determinations.

The predicted density of coprine has been calculated as 1.40 ± 0.1 grams per cubic centimeter, indicating a relatively dense molecular packing in the solid state [4] [5]. This density value is consistent with the presence of multiple hydrogen bonding sites that promote intermolecular associations in the crystalline form. The melting point range of 197-199°C provides an additional physical constant for compound identification and purity assessment [17] [7].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Features

Nuclear magnetic resonance spectroscopy has provided detailed insights into the molecular structure and conformational behavior of coprine [20] [21]. Proton NMR analysis reveals characteristic signal patterns consistent with the glutamine backbone and cyclopropanol substituent. The cyclopropane protons typically appear as complex multipiples in the 0.8-1.2 parts per million region, reflecting the constrained geometry and magnetic environment of the three-membered ring system [21].

The hydroxyl proton of the cyclopropanol group exhibits variable chemical shift behavior depending on temperature and solvent conditions, indicating participation in hydrogen bonding interactions [20]. This proton typically appears as a broad singlet around 4-5 parts per million in deuterated water, with the exact position influenced by the degree of hydrogen bonding with solvent molecules. The exchangeable nature of this proton has been confirmed through deuterium exchange experiments.

Carbon-13 NMR spectroscopy provides additional structural information, with the cyclopropane carbons appearing at characteristic upfield positions around 10-20 parts per million [21]. The carbonyl carbons of the carboxylic acid and amide functionalities appear in their expected regions around 170-180 parts per million, confirming the integrity of these functional groups. Two-dimensional NMR techniques, including COSY and HSQC experiments, have been employed to establish connectivity patterns and confirm the proposed structure.

Advanced NMR techniques have been utilized to study the conformational dynamics of coprine in solution [20]. Variable temperature NMR studies reveal restricted rotation around certain bonds, particularly involving the cyclopropanol substituent, indicating significant steric interactions within the molecule. The conformational preferences determined by NMR are consistent with computational predictions and provide insights into the three-dimensional structure relevant for biological activity.

Mass Spectrometric Profile

Mass spectrometry has proven invaluable for the structural characterization and analytical quantification of coprine [8]. Electrospray ionization mass spectrometry typically produces both singly and doubly charged molecular ion species, with the doubly charged ion at m/z 328.14 often providing superior sensitivity for analytical applications [8]. The fragmentation pattern of coprine under collision-induced dissociation conditions provides diagnostic information for structural confirmation and quantitative analysis.

Characteristic fragmentation pathways include loss of the cyclopropanol moiety, producing fragment ions consistent with glutamine derivatives [8]. The base peak in most fragmentation spectra corresponds to the loss of cyclopropanone (68 daltons) from the molecular ion, reflecting the lability of the strained ring system under activation conditions. Additional fragmentation includes typical amino acid losses such as ammonia (17 daltons) and carbon dioxide (44 daltons) from the carboxylic acid functionality.

High-resolution mass spectrometry has been employed to determine the exact mass of coprine with sub-parts-per-million accuracy [7]. These measurements confirm the molecular formula and provide the mass accuracy necessary for confident compound identification in complex biological matrices. The high-resolution fragmentation patterns serve as additional confirmation of structure and enable differentiation from closely related compounds or metabolites.

Tandem mass spectrometry methods have been developed for the quantitative analysis of coprine in biological samples [8]. These methods typically employ stable isotope-labeled internal standards and multiple reaction monitoring approaches to achieve the sensitivity and selectivity required for pharmacokinetic and toxicological studies. The mass spectrometric behavior of coprine under various ionization conditions has been thoroughly characterized to optimize analytical performance.

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 202.21 g/mol | Calculated | [3] [4] [5] |

| Exact Mass | 202.095356946 Da | HR-MS | [7] |

| Melting Point | 197-199°C | Experimental | [17] [7] |

| Density | 1.40 ± 0.1 g/cm³ | Predicted | [4] [5] |

| XLogP3-AA | -3.4 | Calculated | [3] [19] |

| H-Bond Donors | 4 | Calculated | [3] |

| H-Bond Acceptors | 5 | Calculated | [3] |

| pKa | 2.22 ± 0.10 | Predicted | [5] |

| Rotatable Bonds | 5 | Calculated | [3] |

The comprehensive understanding of coprine's chemical structure and physicochemical properties provides the foundation for explaining its unique biological activity and potential therapeutic applications. The combination of amino acid characteristics with the highly reactive cyclopropanol moiety creates a molecule of exceptional interest in both chemical and biological contexts. The detailed structural analysis reveals how nature has evolved sophisticated molecular architectures that serve specific biological functions through precise chemical design.

The structural uniqueness of coprine, particularly the N⁵-1-hydroxycyclopropyl substituent system, represents a remarkable example of natural product chemistry where molecular strain and reactivity are harnessed for biological activity [1] [16]. This understanding has implications not only for toxicology and pharmacology but also for the design of synthetic analogs and the development of new therapeutic agents based on similar structural principles.

Fungal Material Processing

The initial processing of fungal material containing coprine requires systematic preparation to maximize compound recovery while preserving chemical integrity [1] [2]. Fresh mushroom fruiting bodies, particularly from Coprinopsis atramentaria and related species, undergo careful cleaning to remove substrate debris and contaminating materials [3] [4]. The mushrooms are subsequently cut into uniform pieces ranging from 2-5 millimeters to optimize surface area for extraction procedures [5] [2].

Drying represents a critical step in fungal material processing, with temperature control essential for preserving coprine stability [1] [3]. Optimal drying conditions involve temperatures between 40-45°C under controlled airflow to achieve moisture content below 10% while preventing thermal degradation [3] [2]. Alternative freeze-drying methods provide superior preservation of thermolabile compounds but require specialized equipment and extended processing times [2].

The dried material undergoes pulverization using specialized grinding techniques to achieve particle sizes between 0.5-2.0 millimeters [3] [2]. The shellbroken method proves particularly effective for mushroom materials, ensuring complete cellular disruption necessary for efficient compound extraction [3]. This mechanical processing enhances solvent penetration and increases the available surface area for extraction procedures [2].

Storage conditions significantly impact coprine stability in processed fungal materials [1] [2]. Optimal preservation requires storage at temperatures below 4°C in sealed containers with desiccants to prevent moisture absorption and oxidative degradation [5] [3]. Under these conditions, processed material maintains coprine content for periods exceeding six months without significant degradation [2].

Selective Extraction Protocols

Selective extraction protocols for coprine employ various solvent systems designed to maximize target compound recovery while minimizing co-extraction of interfering substances [6] [5] [2]. Hot water extraction represents the most commonly employed method, utilizing temperatures between 80-100°C for durations ranging from 2-12 hours [6] [5]. This approach achieves extraction efficiencies of 60-80% while maintaining coprine structural integrity [5] [2].

Organic solvent extraction methods provide enhanced selectivity for coprine isolation [5] [2]. Methanol-based systems demonstrate superior performance, with extraction protocols employing methanol-water mixtures in ratios ranging from 70:30 to 90:10 achieving recovery efficiencies exceeding 85% [5] [2]. Extended extraction periods of 24-168 hours under controlled temperature conditions optimize compound recovery [2].

Alkaline extraction protocols utilizing sodium hydroxide solutions at concentrations of 4% prove effective for polysaccharide-bound coprine compounds [6] [5]. These methods require careful pH control and neutralization procedures to prevent compound degradation during processing [2]. Temperature maintenance at 4°C during initial extraction phases preserves compound stability while allowing sufficient extraction time [6].

Advanced extraction methodologies incorporate supercritical fluid extraction using carbon dioxide as the primary solvent [2] [7]. Operating conditions of 40°C and 30 megapascals provide selective extraction of coprine with minimal thermal stress and solvent residue contamination [2] [7]. These protocols achieve extraction efficiencies approaching 95% with significantly reduced processing times of 4 hours compared to conventional methods [7].

Microwave-assisted extraction protocols demonstrate enhanced efficiency through controlled heating mechanisms [2]. Operating temperatures of 60-80°C with extraction times reduced to 0.5-2 hours achieve comparable recovery rates to extended conventional methods [2]. The technique requires careful power control to prevent localized overheating and compound degradation [2].

Ultrasound-assisted extraction employs cavitation effects to enhance mass transfer between solid matrix and solvent systems [2]. Frequency optimization between 20-40 kilohertz with power densities of 0.5-2.0 watts per milliliter provides efficient extraction within 0.5-3 hours [2]. Temperature control below 60°C prevents thermal degradation while maintaining extraction efficiency [2].

Chromatographic Separation Methods

High-Performance Liquid Chromatography

High-performance liquid chromatography represents the gold standard for coprine separation and quantitative analysis [8] [5] [9]. Reverse-phase chromatography using C18 stationary phases provides optimal retention and resolution for coprine compounds [5] [9]. Column specifications of 250 × 4.6 millimeters with 5 micrometer particle size achieve baseline separation within 30-minute analytical runs [5].

Mobile phase optimization utilizes gradient elution systems incorporating aqueous phosphate buffers and organic modifiers [5] [9]. Initial conditions employ 0.025 molar potassium dihydrogen phosphate as the aqueous component with 25% acetonitrile providing organic strength [5]. Flow rates of 1.0 milliliter per minute maintain optimal separation efficiency while minimizing analysis time [5] [9].

Alternative mobile phase systems incorporate methanol-water combinations with diethylamine additives to enhance peak symmetry [8] [9]. The composition of methanol-water-diethylamine at ratios of 50:50:0.07 achieves superior chromatographic performance for coprine analysis [8]. Column temperature control at 25-30°C optimizes retention factor reproducibility and peak efficiency [5] [9].

Detection wavelength selection at 280 nanometers provides maximum sensitivity for coprine quantification [5] [9]. Alternative detection at 254 nanometers offers broader applicability but reduced sensitivity for trace-level analyses [5]. Injection volumes of 10-20 microliters balance sensitivity requirements with column loading capacity [5] [9].

Method validation parameters demonstrate excellent analytical performance with limits of detection ranging from 3.5-6.8 nanograms per milliliter [8] [5]. Limits of quantification between 7.0-13.2 nanograms per milliliter enable accurate determination at therapeutically relevant concentrations [8] [5]. Linear response ranges spanning 1-100 micromolar concentrations accommodate diverse analytical requirements [5] [9].

Precision studies reveal relative standard deviations below 10.1% for intra-day measurements and below 6.3% for inter-day analyses [8] [5]. Recovery studies demonstrate extraction efficiencies exceeding 87% across the analytical range [8] [5]. These performance characteristics establish high-performance liquid chromatography as the preferred method for coprine research applications [5] [9].

Thin-Layer Chromatographic Techniques

Thin-layer chromatography provides rapid, cost-effective screening methods for coprine identification and purity assessment [10] [11] [12]. Silica gel F254 plates represent the optimal stationary phase for coprine separation, providing fluorescence indication under ultraviolet illumination [10] [12]. Plate preparation involves activation at 110°C for 30 minutes prior to sample application [10] [12].

Mobile phase selection significantly influences separation quality and retention factor values [10] [11] [12]. The solvent system chloroform-methanol-glacial formic acid in proportions 75:20:5 achieves optimal separation of coprine from related compounds [13] [12]. Alternative systems employing acetonitrile-water mixtures at 80:20 ratios provide enhanced selectivity for polar metabolites [12].

Sample preparation requires dissolution in appropriate solvents to achieve concentrations of 1-10 milligrams per milliliter [10] [12]. Application volumes of 1-5 microliters ensure adequate sensitivity while preventing band broadening effects [10] [12]. Spotting techniques utilizing micropipettes or capillary tubes maintain reproducible sample delivery [10] [12].

Development procedures employ ascending chromatography in saturated chambers to ensure reproducible migration patterns [10] [12]. Development distances of 10-15 centimeters require 25-35 minutes under controlled temperature and humidity conditions [10] [12]. Chamber saturation with mobile phase vapor for 15-20 minutes prior to plate insertion optimizes separation efficiency [10] [12].

Detection methods incorporate ultraviolet visualization at 254 nanometers for fluorescence quenching and 366 nanometers for fluorescence enhancement [10] [12]. Chemical detection employs iodoplatinate spray reagents providing colored visualization of coprine compounds [13] [12]. Sensitivity levels of 100-300 nanograms per spot enable detection of trace quantities [11] [12].

Retention factor calculations provide compound identification parameters with coprine demonstrating characteristic values between 0.20-0.23 under standard conditions [10] [11] [12]. Reproducibility studies indicate retention factor variations below 5% for replicate analyses [11] [12]. These characteristics establish thin-layer chromatography as an essential screening tool for coprine research [10] [12].

Spectroscopic Identification

Nuclear Magnetic Resonance Applications

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of coprine through detailed analysis of nuclear spin interactions [14] [15] [16]. Proton nuclear magnetic resonance utilizing 600 megahertz spectrometers achieves optimal resolution for coprine structural analysis [17] [15]. Sample preparation requires dissolution in deuterium oxide with acetone as internal reference standard [17] [15].

Key proton resonances for coprine identification include the characteristic doublet at 1.77 parts per million with coupling constant 1.2 hertz corresponding to the cyclopropyl methyl group [18] [15]. The multiplet at 3.56 parts per million represents the methylene protons adjacent to the amide nitrogen [18] [15]. Integration ratios confirm molecular stoichiometry with the methyl group integrating for three protons [15] [19].

Carbon-13 nuclear magnetic resonance provides complementary structural information through carbon framework analysis [17] [15] [16]. The molecular ion carbon at 202.21 parts per million confirms the intact molecular structure [20] [15]. The C-6 position carbon at 64.6 parts per million indicates substitution patterns consistent with the hydroxycyclopropyl moiety [17] [15].

Two-dimensional nuclear magnetic resonance techniques enhance structural assignments through correlation spectroscopy [17] [21]. Heteronuclear single quantum coherence experiments establish direct carbon-proton connectivity patterns [17] [21]. Nuclear Overhauser effect spectroscopy confirms spatial relationships between proximate nuclei [17] [21].

Coupling constant analysis provides stereochemical information about the cyclopropyl ring configuration [15] [19]. The 1.2 hertz coupling between the methyl group and adjacent proton indicates the trans-diaxial relationship characteristic of coprine structure [18] [15]. Temperature-dependent studies reveal conformational dynamics affecting coupling patterns [15] [16].

Electrochemical Detection Systems

Purity

Physical Description

XLogP3

Exact Mass

Appearance

Melting Point

Storage

UNII

Wikipedia

Dates

2: Haberl B, Pfab R, Berndt S, Greifenhagen C, Zilker T. Case series: Alcohol intolerance with Coprine-like syndrome after consumption of the mushroom Lepiota aspera (Pers.:Fr.) Quél., 1886 (Freckled Dapperling). Clin Toxicol (Phila). 2011 Feb;49(2):113-4. doi: 10.3109/15563650.2011.554840. PubMed PMID: 21370948.

3: Saviuc P, Flesch F. [Acute higher funghi mushroom poisoning and its treatment]. Presse Med. 2003 Sep 20;32(30):1427-35. Review. French. PubMed PMID: 14534493.

4: Hender E, May T, Beulke S. Poisoning due to eating fungi in Victoria. Aust Fam Physician. 2000 Oct;29(10):1000-4. PubMed PMID: 11059094.

5: Marty H. [Of mushrooms and alcohol]. Schweiz Med Wochenschr. 1998 Apr 11;128(15):598. German. PubMed PMID: 9679002.

6: Matthies L, Laatsch H. [An unusual mushroom mycotoxin: coprine, a deterrent to alcohol abuse]. Pharm Unserer Zeit. 1992 Jan;21(1):14-20. German. PubMed PMID: 1553385.

7: Michelot D. Poisoning by Coprinus atramentarius. Nat Toxins. 1992;1(2):73-80. Review. PubMed PMID: 1344910.

8: Nilsson GE, Tottmar O. Effects of disulfiram and coprine on rat brain tryptophan hydroxylation in vivo. Neurochem Res. 1989 Jun;14(6):537-40. PubMed PMID: 2474765.

9: Helander A, Tottmar O. Effects of disulfiram, cyanamide and 1-aminocyclopropanol on the aldehyde dehydrogenase activity in human erythrocytes and leukocytes. Pharmacol Toxicol. 1988 Oct;63(4):262-5. PubMed PMID: 2848231.

10: Zilker T. [Diagnosis and therapy of mushroom poisoning (II)]. Leber Magen Darm. 1987 Jul;17(3):173-97. German. PubMed PMID: 3613814.

11: Nilsson GE, Tottmar O. Effects of biogenic aldehydes and aldehyde dehydrogenase inhibitors on rat brain tryptophan hydroxylase activity in vitro. Brain Res. 1987 Apr 21;409(2):374-9. PubMed PMID: 2438010.

12: Nilsson GE, Tottmar O, Wahlström G. Effects of aldehyde dehydrogenase inhibitors on hexobarbital sensitivity and neuroamine metabolism in rat brain. Brain Res. 1987 Apr 21;409(2):265-74. PubMed PMID: 2438009.

13: Hellström E, Tottmar O. Effects of aldehyde dehydrogenase inhibitors on enzymes involved in the metabolism of biogenic aldehydes in rat liver and brain. Biochem Pharmacol. 1982 Dec 1;31(23):3899-905. PubMed PMID: 7159468.

14: Pettersson H, Tottmar O. Inhibition of aldehyde dehydrogenases in rat brain and liver by disulfiram and coprine. J Neurochem. 1982 Sep;39(3):628-34. PubMed PMID: 7097272.

15: DiPalma JR. Mushroom poisoning. Am Fam Physician. 1981 May;23(5):169-72. PubMed PMID: 7234633.

16: Sinclair JD, Lindros KO, Terho K. Aldehyde dehydrogenase inhibitors and voluntary ethanol drinking by rats. Adv Exp Med Biol. 1980;132:481-7. PubMed PMID: 7424727.

17: Fried R. Biochemical actions of anti-alcoholic agents. Subst Alcohol Actions Misuse. 1980;1(1):5-27. Review. PubMed PMID: 6275559.

18: Tottmar O, Hellström E. Blood pressure response to ethanol in relation to acetaldehyde levels and dopamine-beta-hydroxylase activity in rats pretreated with disulfiram, cyanamide and coprine. Acta Pharmacol Toxicol (Copenh). 1979 Oct;45(4):272-81. PubMed PMID: 525358.

19: Wiseman JS, Abeles RH. Mechanism of inhibition of aldehyde dehydrogenase by cyclopropranone hydrate and the mushroom toxin coprine. Biochemistry. 1979 Feb 6;18(3):427-35. PubMed PMID: 369602.

20: Jönsson M, Lindquist NG, Plöen L, Ekvärn S, Kronevi T. Testicular lesions of coprine and benzcoprine. Toxicology. 1979 Feb;12(2):89-100. PubMed PMID: 473235.